

Comparative studies of different DHT inhibitors on skin fibroblast function

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Comparative Analysis of DHT Inhibitors on Skin Fibroblast Function

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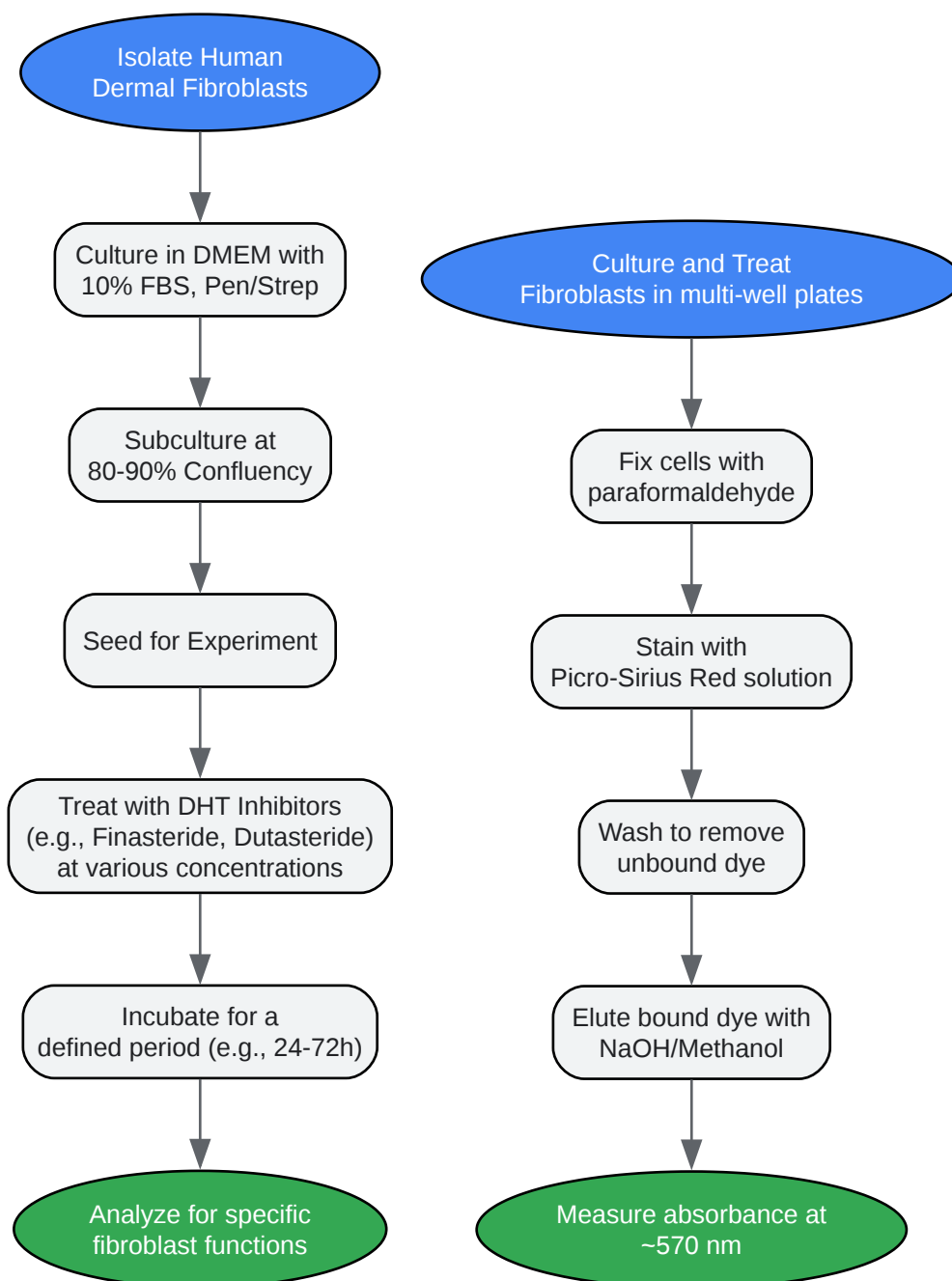
Introduction

Dihydrotestosterone (DHT), a potent androgen, plays a significant role in skin physiology. Its effects are mediated through the androgen receptor expressed in dermal fibroblasts, key cells in maintaining skin structure and function. Elevated DHT levels have been associated with conditions like androgenetic alopecia and acne. Consequently, inhibitors of 5-alpha-reductase, the enzyme responsible for converting testosterone to DHT, are of great interest. This guide provides a comparative overview of different DHT inhibitors—finasteride, dutasteride, and others—and their impact on skin fibroblast function, supported by available experimental data.

Mechanism of Action: Inhibition of 5-Alpha-Reductase

The primary mechanism by which DHT inhibitors exert their effects is by blocking the 5-alpha-reductase enzyme, which exists in two main isoenzymes: type I and type II. Both isoenzymes are present in the skin and hair follicles.

Signaling Pathway of DHT in Skin Fibroblasts



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